N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide
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Overview
Description
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide is a synthetic organic compound characterized by its complex structure featuring pyrazolo[3,4-d]pyrimidin and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide typically involves multi-step reactions including condensation, cyclization, and functional group modifications. Key reactants include 2,4-dimethylphenyl derivatives, pyrazolyl intermediates, and difluorobenzoyl chloride. Reactions are often conducted under controlled temperature and pH conditions, employing catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and optimize scalability. Efficient purification techniques like crystallization and chromatography are essential to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the pyrazole or methyl groups, producing corresponding oxides.
Reduction: : Reduction reactions may target the aromatic rings or nitrogen-containing heterocycles, often resulting in partially hydrogenated derivatives.
Substitution: : Aromatic substitution reactions, particularly at the difluorobenzamide moiety, can yield a variety of substituted analogs.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) are common.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst is typical.
Substitution: : Electrophilic reagents and bases (e.g., sodium hydride) are frequently used.
Major Products Formed
The major products formed are usually dependent on the site of reaction, ranging from halogen-substituted derivatives to fully hydrogenated or oxidized variants, each having distinct chemical and biological properties.
Scientific Research Applications
This compound has broad applications due to its diverse structural elements:
Chemistry: : Used as a ligand in coordination chemistry or as a precursor for more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules, impacting enzyme activity or receptor binding.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The precise mechanism involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The difluorobenzamide group may enhance membrane permeability and binding affinity, while the pyrazolo[3,4-d]pyrimidin core can engage in hydrogen bonding and π-π interactions critical for biological activity.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidin and pyrazole derivatives, this compound stands out due to:
Unique substitution pattern with 2,4-dimethylphenyl and 2,6-difluorobenzamide groups.
Enhanced stability and activity profiles.
Improved binding affinity and selectivity for specific targets.
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-yl compounds: : Often explored for their antiviral and anticancer activities.
2,6-Difluorobenzamide derivatives: : Known for their role in developing fungicides and pharmaceutical agents.
This blend of uniqueness and versatility makes N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide a compound of significant interest across multiple scientific disciplines.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O/c1-13-7-8-19(14(2)9-13)32-22-16(11-29-32)23(28-12-27-22)33-20(10-15(3)31-33)30-24(34)21-17(25)5-4-6-18(21)26/h4-12H,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYMWJLMAFZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC=C5F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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